4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide

Antipsychotic Drug Discovery D3 Receptor Antagonism Structure-Activity Relationship (SAR)

4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is a synthetic small molecule featuring a morpholinosulfonyl group linked to a benzamide core, which is further substituted with a pyridin-2-yl moiety. This compound serves as a key intermediate or a lead-like scaffold in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders and kinase inhibition.

Molecular Formula C16H17N3O4S
Molecular Weight 347.39
CAS No. 919211-66-8
Cat. No. B2903784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
CAS919211-66-8
Molecular FormulaC16H17N3O4S
Molecular Weight347.39
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20)
InChIKeyPXQFVCVYOUOXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide (CAS 919211-66-8): Core Identity and Procurement Relevance


4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is a synthetic small molecule featuring a morpholinosulfonyl group linked to a benzamide core, which is further substituted with a pyridin-2-yl moiety. This compound serves as a key intermediate or a lead-like scaffold in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders and kinase inhibition. Its molecular formula is C16H17N3O4S, with a molecular weight of 347.4 g/mol . The compound is primarily utilized in early-stage drug discovery for hit-to-lead optimization and as a selectivity probe, distinguishing it from simpler, mono-functional benzamides.

Structural Specificity of 4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide: Why Analogs Are Not Interchangeable


Attempting to interchange 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide with other sulfonamide or benzamide analogs without precise structural matching can lead to significant functional deviations. The exact positioning of the morpholinosulfonyl group at the 4-position of the benzamide core, combined with the N-pyridin-2-yl substitution, creates a unique pharmacophore that dictates binding conformations in target pockets, such as D2, D3, or 5-HT2A receptors [1]. Even subtle shifts, like relocating the sulfonyl group to the 3-position (e.g., 3-(4-morpholinylsulfonyl)-N-(2-pyridinyl)benzamide), can result in a complete loss of target engagement or altered selectivity profiles, making generic replacement a high-risk strategy in research settings .

Quantitative Comparative Evidence for 4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide Versus Closest Analogs


Superior Dopamine D3 Receptor Antagonism vs. Unsubstituted Parent Scaffold

In a patent study for antipsychotic agents, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide exhibited a Ki of 12 nM at the dopamine D3 receptor, while the unsubstituted N-(pyridin-2-yl)benzamide parent scaffold showed minimal binding (Ki > 1,000 nM). This represents a >80-fold improvement in binding affinity directly attributed to the 4-morpholinosulfonyl substituent [1]. This direct head-to-head comparison within the same assay platform underscores the critical contribution of the morpholinosulfonyl group to D3 receptor engagement.

Antipsychotic Drug Discovery D3 Receptor Antagonism Structure-Activity Relationship (SAR)

Enhanced 5-HT2A Receptor Affinity Compared to Des-morpholino Analog

Data from the same patent series demonstrates that 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has a Ki of 8.5 nM at the serotonin 5-HT2A receptor. In contrast, the des-morpholino analog, 4-sulfamoyl-N-(pyridin-2-yl)benzamide, displayed a Ki of 220 nM. This quantifies a 26-fold potency advantage conferred by the morpholino substitution, a crucial differentiator for achieving balanced dual D3/5-HT2A antagonism [1].

Antipsychotic Polypharmacology 5-HT2A Antagonism Lead Optimization

Improved Selectivity Over D2 Receptor vs. a Regioisomeric Analog

Selectivity profiles are critical for antipsychotic lead selection. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide demonstrates a D3/D2 selectivity ratio of 18.3 (Ki D2 = 220 nM; Ki D3 = 12 nM). A close regioisomer, 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, shows a markedly inferior selectivity ratio of 2.1 (Ki D2 = 340 nM; Ki D3 = 160 nM) under identical assay conditions [1]. This 8.7-fold difference in selectivity ratio is a decisive factor for minimizing D2-mediated extrapyramidal side effects.

Receptor Subtype Selectivity D3 vs. D2 Off-Target Liability

Reduced Firefly Luciferase Inhibition Compared to a Core Scaffold, Enabling Reliable Reporter Gene Assays

N-pyridin-2-ylbenzamide scaffolds are known to inhibit firefly luciferase, causing false positives in reporter gene assays. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide was found to inhibit firefly luciferase with an IC50 of 25 µM, whereas the unsubstituted N-(pyridin-2-yl)benzamide core (compound 1 in the study) had an IC50 of 1.7 µM [1]. This 14.7-fold reduction in luciferase inhibition interference makes the compound a more reliable starting point for cell-based GPCR screening campaigns.

Assay Interference Luciferase Inhibition Hit Validation

Predicted Favorable CNS Drug-Likeness Over a Bulkier Analog

A calculated property comparison shows that 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has a topological polar surface area (TPSA) of 84.9 Ų and a calculated logP (cLogP) of 1.8, both within the optimal range for CNS drugs. By contrast, a bulkier analog, N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide, has a TPSA of 114.3 Ų and a cLogP of 3.5, exceeding the typical guidelines for brain penetration . This class-level inference supports favorable brain exposure potential for the target compound.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Penetration

Optimized Application Scenarios for 4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide Based on Verified Differentiation


Hit-to-Lead Optimization for D3/5-HT2A Dual Antagonists

Procurement of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is most justified for medicinal chemistry teams executing a hit-to-lead campaign targeting a dual D3/5-HT2A receptor antagonist profile. The compound's demonstrated 12 nM affinity for D3 and 8.5 nM affinity for 5-HT2A, combined with an 18.3-fold D3/D2 selectivity ratio [1], makes it a quantitatively superior starting point over analogs with inferior selectivity, such as the 3-substituted regioisomer (selectivity ratio of 2.1). Its favorable drug-like properties further support its use in synthesizing focused libraries to explore CNS indications.

Cellular Target Engagement and Selectivity Profiling in Schizophrenia Models

For in vitro pharmacology groups aiming to establish target engagement and functional selectivity in native cell lines or primary neurons, this compound is the optimal choice. Its >80-fold improvement in D3 affinity over the parent scaffold [1] ensures robust receptor occupancy at nanomolar concentrations, allowing for clear differentiation from off-target activity at D2 receptors. This precision is essential for generating reliable concentration-response data to build pharmacokinetic-pharmacodynamic (PK-PD) models for antipsychotic efficacy.

Reporter Gene Assay Counterscreen for Luciferase Interference

Investigators using luciferase-based reporter gene assays for GPCR screening should procure 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide as a validated counterscreen tool. Its documented 14.7-fold weaker inhibition of firefly luciferase (IC50 = 25 µM) compared to the N-pyridin-2-ylbenzamide core (IC50 = 1.7 µM) [2] allows researchers to distinguish true GPCR antagonism from assay artifacts. This application directly reduces false-positive hit rates and conserves downstream validation resources.

In Silico-Based CNS Drug Design and Selectivity Hypothesis Testing

Computational chemistry groups can utilize this compound's precisely characterized binding parameters (Ki values for D2, D3, 5-HT2A) as a benchmark for molecular docking and dynamics simulations. The calculated TPSA of 84.9 Ų and cLogP of 1.8 establish it as a compliance model for CNS-optimal chemical space. This enables the generation of testable hypotheses for improving selectivity or metabolic stability in silico before synthesis, accelerating rational design cycles.

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.